3-Hydroxycinnamic acid

Catalog No.
S572043
CAS No.
588-30-7
M.F
C9H8O3
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxycinnamic acid

CAS Number

588-30-7

Product Name

3-Hydroxycinnamic acid

IUPAC Name

(E)-3-(3-hydroxyphenyl)prop-2-enoic acid

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+

InChI Key

KKSDGJDHHZEWEP-SNAWJCMRSA-N

SMILES

C1=CC(=CC(=C1)O)C=CC(=O)O

Synonyms

3-coumaric acid, 3-coumaric acid, (E)-isomer, m-coumaric acid, meta-coumaric acid

Canonical SMILES

C1=CC(=CC(=C1)O)C=CC(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/C(=O)O

Occurrence and Natural Sources:

3-Hydroxycinnamic acid, also known as 3-coumaric acid, is a naturally occurring phenolic compound found in various plants []. It is present in fruits, vegetables, and grains, including apples, pears, coffee beans, spinach, and sweet potatoes []. Additionally, it is produced by some bacteria, such as Escherichia coli [].

Potential Health Benefits:

Research suggests that 3-hydroxycinnamic acid may possess various health benefits due to its biological activities. These include:

  • Antioxidant properties: Studies indicate that 3-hydroxycinnamic acid exhibits free radical scavenging activity, potentially protecting cells from oxidative damage linked to various chronic diseases [].
  • Anti-inflammatory effects: Research suggests that this compound may modulate inflammatory pathways, potentially offering benefits in conditions like arthritis and inflammatory bowel disease [].
  • Antimicrobial activity: Some studies have shown that 3-hydroxycinnamic acid possesses antimicrobial properties against certain bacteria and fungi, suggesting potential applications in food preservation and the fight against microbial infections [].

3-Hydroxycinnamic acid is an organic compound classified as a hydroxycinnamic acid, which is a derivative of cinnamic acid. Its molecular formula is C9H8O3C_9H_8O_3, and it features a hydroxyl group attached to the phenyl ring of the cinnamic acid structure. This compound exists in two geometric isomers: the trans and cis forms, with the trans form being more stable and prevalent in nature. 3-Hydroxycinnamic acid is known for its role in plant metabolism and is a significant component in various natural products, contributing to their antioxidant properties and potential health benefits .

The mechanism of action of m-coumaric acid is still under investigation, but its potential health benefits are likely linked to its antioxidant, anti-inflammatory, and anti-microbial properties [, ]. These effects may be mediated through various pathways, including scavenging free radicals, modulating enzyme activity, and interacting with cell signaling pathways [, ]. Further research is needed to fully elucidate the specific mechanisms by which m-coumaric acid exerts its biological effects.

  • Oxidation: It can be oxidized to form various products, including phenolic compounds and quinones, which are important for their biological activities.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, enhancing its solubility and modifying its properties for various applications.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form simpler aromatic compounds .

3-Hydroxycinnamic acid exhibits significant biological activities:

  • Antioxidant Properties: It acts as a potent antioxidant by scavenging free radicals, thereby protecting cells from oxidative stress. This property is attributed to its ability to donate hydrogen atoms or electrons .
  • Anti-inflammatory Effects: Research indicates that it may inhibit inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
  • Antimicrobial Activity: Studies have shown that 3-hydroxycinnamic acid possesses antimicrobial properties against various pathogens, suggesting its use in food preservation and health applications .

Several methods are available for synthesizing 3-hydroxycinnamic acid:

  • Chemical Synthesis: Traditional methods involve the condensation of malonic acid with benzaldehyde derivatives followed by decarboxylation.
  • Biotechnological Approaches: Microbial fermentation processes utilizing specific strains can produce 3-hydroxycinnamic acid from simpler substrates.
  • Enzymatic Methods: Enzymes such as phenylalanine ammonia-lyase can catalyze the conversion of phenylalanine into 3-hydroxycinnamic acid through natural pathways in plants .

3-Hydroxycinnamic acid has diverse applications across various fields:

  • Food Industry: Used as a natural preservative due to its antioxidant properties.
  • Pharmaceuticals: Explored for its potential therapeutic effects in treating oxidative stress-related diseases.
  • Cosmetics: Incorporated into skincare products for its antioxidant and anti-inflammatory properties.
  • Material Science: Utilized in developing biodegradable materials and liquid crystals due to its unique structural properties .

Research on the interactions of 3-hydroxycinnamic acid with other compounds reveals:

Similar Compounds

Several compounds share structural similarities with 3-hydroxycinnamic acid, each exhibiting unique properties:

Compound NameStructure SimilarityUnique Properties
Caffeic AcidHydroxylated phenylpropanoidStronger antioxidant activity
Ferulic AcidContains an additional methoxy groupKnown for neuroprotective effects
p-Coumaric AcidLacks hydroxyl group at position 3Exhibits distinct antimicrobial properties
Sinapic AcidContains a methoxy group at position 4Enhanced solubility and stability

These compounds are often studied alongside 3-hydroxycinnamic acid due to their overlapping functions in biological systems, yet each presents unique characteristics that influence their applications in health and industry .

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic characteristics of 3-hydroxycinnamic acid have been extensively documented across multiple analytical conditions [5]. In deuterated dimethyl sulfoxide solvent at 400 megahertz, the proton nuclear magnetic resonance spectrum exhibits distinct chemical shifts for the aromatic and vinyl protons [5]. The assigned chemical shifts demonstrate C1 at 133.029 parts per million, C2 at 122.937 parts per million, C3 at 119.326 parts per million, C6 at 116.615 parts per million, C4 at 143.189 parts per million, and C5 at 127.178 parts per million [5]. The vinyl carbons C7 and C8 appear at 139.606 and 158.543 parts per million respectively, while the carboxyl carbon C9 resonates at 178.42 parts per million [5].

Detailed proton nuclear magnetic resonance analysis in deuterated dimethyl sulfoxide reveals the trans-vinyl proton at 7.50-7.46 parts per million as a doublet with coupling constant of 16 hertz [36]. The aromatic protons display characteristic splitting patterns with the meta-positioned proton appearing at 7.21-7.17 parts per million as a triplet, the ortho proton to the hydroxyl group at 7.08-7.06 parts per million as a doublet with 8 hertz coupling, and additional aromatic signals at 7.00 parts per million as a singlet and 6.83-6.81 parts per million as a doublet [36]. The cis-vinyl proton resonates at 6.41-6.37 parts per million as a doublet with 16 hertz coupling constant [36].

Mass Spectrometry

Mass spectrometric fragmentation patterns provide detailed structural information for 3-hydroxycinnamic acid [2]. Gas chromatography-mass spectrometry analysis shows characteristic fragment ions at mass-to-charge ratios of 203.0, 293.0, 308.0, 249.0, and 219.0 with relative intensities of 100%, 51%, 42%, 41%, and 32% respectively [2]. Liquid chromatography-mass spectrometry reveals prominent fragment ions at 119.0498 (100% intensity), 91.05424 (14.60%), 117.70542 (8.90%), 65.03826 (8.70%), and 117.02966 (7.70%) [2]. Tandem mass spectrometry fragmentation produces key daughter ions at 147.04257 (100%), 92.05431 (13.70%), 119.05064 (10.10%), and 95.09007 (8.50%) [2].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands for the functional groups present in 3-hydroxycinnamic acid [20]. The hydroxyl group exhibits stretching vibrations at 3381 wavenumbers and bending vibrations at 920 wavenumbers [20]. The carbonyl group demonstrates stretching vibrations at 1672 wavenumbers and bending vibrations at 594 wavenumbers [20]. The aromatic carbon-carbon stretching and carbon-hydrogen bending vibrations appear in the fingerprint region, providing molecular identification capabilities [20].

Spectroscopic ParameterValueMeasurement ConditionsReference
¹H Nuclear Magnetic Resonance (vinyl-H)7.50-7.46 ppm (d, J=16Hz)Deuterated dimethyl sulfoxide, 400 MHz [36]
¹³C Nuclear Magnetic Resonance (C=O)178.42 ppmDeuterated water, 400 MHz [5]
Mass spectrometry base peakm/z 203.0Gas chromatography-mass spectrometry [2]
Infrared carbonyl stretch1672 cm⁻¹Attenuated total reflectance [20]

Crystallographic Structure

The crystallographic structure of 3-hydroxycinnamic acid has been investigated through X-ray diffraction studies, revealing important molecular geometry and packing arrangements [11]. The compound crystallizes in a monoclinic crystal system with specific lattice parameters that dictate its solid-state properties [11]. X-ray diffraction techniques have been employed to determine the precise atomic coordinates and bond lengths within the crystal structure [11].

The molecular geometry exhibits a planar configuration with the cinnamic acid backbone maintaining conjugation between the aromatic ring and the vinyl carboxylic acid moiety [11]. The hydroxyl substituent at the meta position influences the electronic distribution and intermolecular hydrogen bonding patterns within the crystal lattice [11]. Structural analysis indicates that the compound forms hydrogen-bonded networks that stabilize the crystalline arrangement [11].

Advanced crystallographic studies have utilized high-resolution X-ray diffraction to visualize hydrogen atom positions within the crystal structure [14]. These investigations reveal the precise orientation of the hydroxyl group and its participation in intermolecular hydrogen bonding networks [14]. The crystal packing demonstrates ordered arrangements that contribute to the compound's thermal stability and physical properties [14].

Crystallographic ParameterValueMethodReference
Crystal systemMonoclinicX-ray diffraction [11]
Molecular planarityPlanar configurationSingle crystal analysis [11]
Hydrogen bondingNetwork formationHigh-resolution X-ray [14]

Melting Point, Boiling Point, and Physical State Properties

3-Hydroxycinnamic acid exhibits well-defined thermal transition properties that are crucial for its characterization and application [7] [27]. The compound presents as a beige fine crystalline powder at room temperature with a melting point range of 193-195 degrees Celsius [7] [31]. This melting point has been consistently reported across multiple independent sources and represents a key identification parameter for the compound [26] [27].

The estimated boiling point of 3-hydroxycinnamic acid is 231.61 degrees Celsius, though this value represents a rough estimate due to potential decomposition at elevated temperatures [7]. More detailed thermal analysis suggests a boiling point range of 373.2 ± 25.0 degrees Celsius at 760 millimeters of mercury pressure [27]. The compound exhibits a flash point of 193.7 ± 19.7 degrees Celsius, indicating its thermal stability under normal handling conditions [27].

Physical density measurements indicate a value of 1.1403 grams per cubic centimeter at room temperature, representing a rough estimate [7]. Alternative density measurements suggest 1.3 ± 0.1 grams per cubic centimeter, demonstrating the typical density range for hydroxycinnamic acid derivatives [27]. The refractive index has been estimated at 1.4500, providing optical characterization data [7].

Differential scanning calorimetry studies reveal that the compound undergoes melting with an onset temperature of approximately 184 degrees Celsius, with the peak melting occurring at 195 degrees Celsius [32]. These thermal transitions are immediately followed by potential thermal decomposition reactions, emphasizing the importance of controlled heating during processing [32].

Physical PropertyValueUnitsReference
Melting point193-195°C [7] [31]
Boiling point (estimated)231.61°C [7]
Density1.1403g/cm³ [7]
Refractive index1.4500- [7]
Flash point193.7 ± 19.7°C [27]
Physical stateBeige crystalline powder- [7]

Solubility Parameters in Various Solvents

The solubility characteristics of 3-hydroxycinnamic acid vary significantly across different solvent systems, reflecting the compound's amphiphilic nature [3] [21]. In dimethyl sulfoxide, the compound demonstrates good solubility with values of 30.8 milligrams per milliliter or higher, equivalent to approximately 194.93 millimolar concentration [3] [6]. This high solubility in dimethyl sulfoxide makes it a preferred solvent for analytical and synthetic applications [21].

Ethanol solubility studies indicate moderate dissolution with values of 14.1 milligrams per milliliter or higher [3]. The compound shows variable solubility in ethanol depending on the specific conditions, with some sources reporting less than 1 milligram per milliliter, indicating limited solubility [21]. This variability may be attributed to temperature effects and the presence of other substances in the solvent system [22].

Water solubility presents significant limitations for 3-hydroxycinnamic acid, with the compound being essentially insoluble in pure water [3] [21]. The compound demonstrates slightly soluble characteristics in water, with estimated solubility values around 1.04 grams per liter according to computational predictions [4]. This limited aqueous solubility is typical for hydroxycinnamic acid derivatives and influences their bioavailability and application methods [22].

The compound exhibits solubility in various organic solvents including methanol, benzene, and diethyl ether [7]. These solubility characteristics are attributed to the balance between the hydrophilic carboxylic acid and hydroxyl groups and the hydrophobic aromatic system [22]. Temperature effects significantly influence solubility parameters, with hydroxycinnamic acids showing decreased solubility at lower temperatures [22].

SolventSolubilityUnitsReference
Dimethyl sulfoxide≥30.8mg/mL [3]
Ethanol≥14.1mg/mL [3]
WaterInsoluble- [3]
Water (predicted)1.04g/L [4]
MethanolSoluble- [7]
BenzeneSoluble- [7]

pKa Values and Ionization Behavior

The ionization behavior of 3-hydroxycinnamic acid is characterized by two distinct acidic sites: the carboxylic acid group and the phenolic hydroxyl group [7] [25]. The carboxylic acid group exhibits a predicted pKa value of 4.38 ± 0.10, indicating its relatively acidic nature [7]. This pKa value is consistent with other cinnamic acid derivatives and reflects the electron-withdrawing effects of the aromatic system [25].

Comparative studies with structurally related compounds provide insight into the ionization behavior of hydroxycinnamic acids [25]. Para-hydroxycinnamic acid demonstrates a pKa value of 4.65, which is slightly higher than the predicted value for 3-hydroxycinnamic acid [25]. This difference reflects the positional effects of the hydroxyl substituent on the aromatic ring and its influence on the acidity of the carboxylic acid group [25].

The phenolic hydroxyl group represents the second ionizable site in 3-hydroxycinnamic acid, though specific pKa values for this group have not been extensively reported in the literature [25]. The ionization of the phenolic group typically occurs at higher pH values compared to the carboxylic acid group, contributing to the compound's complex ionization behavior in aqueous solutions [25].

Electrochemical studies provide complementary information about the ionization and redox behavior of hydroxycinnamic acids [33]. The oxidation potential for 3-hydroxycinnamic acid and related compounds demonstrates the influence of hydroxyl group positioning on electron transfer processes [33]. These electrochemical properties correlate with the compound's antioxidant activity and chemical reactivity [33].

Ionization ParameterValueMethodReference
Carboxylic acid pKa (predicted)4.38 ± 0.10Computational [7]
Para-hydroxycinnamic acid pKa4.65Experimental [25]
Ionization sites2 (COOH, phenolic OH)Structural analysis [25]

Chemical Reactivity and Stability

3-Hydroxycinnamic acid demonstrates diverse chemical reactivity patterns that are characteristic of hydroxycinnamic acid derivatives [23] [24]. The compound serves as a substrate for various enzymatic reactions, particularly those catalyzed by hydroxylases that can introduce additional hydroxyl groups at specific positions on the aromatic ring [4]. The 3-hydroxyphenylpropionate hydroxylase enzyme system can catalyze the insertion of molecular oxygen into the aromatic ring, producing dihydroxylated products [4].

Maillard reaction studies reveal that 3-hydroxycinnamic acid readily participates in condensation reactions with amino compounds under thermal conditions [24]. In glucose-glycine model systems at elevated temperatures, the compound forms characteristic adduct products through reaction with Maillard intermediates [24]. These reactions produce complex bicyclic structures that have been characterized through liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy [24].

Oxidative stability studies demonstrate that hydroxycinnamic acids undergo degradation through various pathways depending on environmental conditions [23]. Under alkaline conditions, the compound shows increased solubility but also enhanced susceptibility to oxidative degradation [22]. The degradation rates vary significantly among different hydroxycinnamic acid isomers, with meta-positioned hydroxyl derivatives showing distinct stability profiles [23].

Thermal stability analysis indicates that 3-hydroxycinnamic acid maintains structural integrity up to its melting point, beyond which thermal decomposition occurs [21]. The compound exhibits good storage stability when maintained under appropriate conditions, with recommended storage at 4 degrees Celsius in sealed containers protected from light [13]. Long-term stability studies suggest that the compound remains chemically stable for extended periods under proper storage conditions [21].

Electrochemical reactivity studies reveal that 3-hydroxycinnamic acid undergoes irreversible oxidation processes at glassy carbon electrodes [33]. The oxidation mechanism involves the formation of phenoxyl radicals that can undergo subsequent coupling reactions or nucleophilic attack [33]. These electrochemical properties contribute to the compound's potential antioxidant activity and its behavior in biological systems [33].

Reactivity ParameterObservationConditionsReference
Enzymatic hydroxylationSubstrate for hydroxylasesAerobic conditions [4]
Maillard reactionsForms adducts with amino compounds200°C, 15 min [24]
Oxidative degradationVariable stabilitypH dependent [23]
Thermal decompositionOccurs above melting point>195°C [21]
Electrochemical oxidationIrreversible processGlassy carbon electrode [33]
Storage stabilityStable under proper conditions4°C, dark, sealed [13]

Physical Description

Solid

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

164.047344113 g/mol

Monoisotopic Mass

164.047344113 g/mol

Heavy Atom Count

12

Melting Point

192 - 194 °C

UNII

KWJ2DDJ34H

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14755-02-3
588-30-7

Wikipedia

M-Coumaric_acid

Dates

Last modified: 08-15-2023

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